molecular formula C21H24N6O2 B2581103 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine CAS No. 1351614-44-2

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine

Cat. No.: B2581103
CAS No.: 1351614-44-2
M. Wt: 392.463
InChI Key: GAVHLCXMPNQOGD-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyridazine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-17(22-23-20)21(28)26-12-10-25(11-13-26)18-6-4-5-7-19(18)29-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVHLCXMPNQOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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